4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine
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Description
Molecular Structure Analysis
The molecular formula of “4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine” is C15H15FN2O . The molecular weight is 258.29 . The structure includes a morpholine ring attached to a phenyl ring, which is further connected to a fluoropyridinyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 258.296 and a molecular formula of C15H15FN2O . Other properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications
Synthesis and Characterization
- A compound closely related to 4-(4-(6-Fluoropyridin-3-yl)phenyl)morpholine was synthesized and characterized using NMR, IR, and Mass spectral studies. Its structure was confirmed through single crystal X-ray diffraction studies, demonstrating its potential for diverse applications in scientific research (Mamatha S.V, Bhat M., K Sagar B., Meenakshi S.K., 2019).
Biological Activity
- This synthesized compound also exhibited remarkable antibacterial and anti-TB activity, alongside potential antioxidant and anti-diabetic effects. This underscores the significant biological applications of similar compounds (Mamatha S.V, Bhat M., K Sagar B., Meenakshi S.K., 2019).
Antimicrobial Activity
- Another study synthesized a series of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, which were tested for their antibacterial and antifungal activities, demonstrating moderate in vitro activities against microorganisms (Patil S.G., Bagul R., Swami M.S., Kotharkar N., Darade K., 2011).
Pharmaceutical Compound Synthesis
- A new potential pharmaceutical compound, 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole, was synthesized, highlighting the compound's versatility in drug development (Ling-tian Tang, Xiangyun Wang, Xinqi Liu, Yi Wang, 2004).
α-Glucosidase Inhibitory Potential
- A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives showed significant α-glucosidase inhibitory potential, important for therapeutic applications (Menteşe E., Baltaş N., Emirik M., 2020).
Potassium Channel Opener Activity
- The compound (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide was identified as a potent KCNQ2 potassium channel opener, suggesting its potential for neuropharmacological applications (Alexandre L'Heureux, Alain Martel, Huan He, Jie Chen, Li-Qiang Sun, John E Starrett, Joanne Natale, Steven I Dworetzky, Ronald J Knox, David G Harden, David Weaver, Mark W Thompson, Yong-Jin Wu, 2005).
Properties
IUPAC Name |
4-[4-(6-fluoropyridin-3-yl)phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-15-6-3-13(11-17-15)12-1-4-14(5-2-12)18-7-9-19-10-8-18/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNADMXXDYKEOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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